Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound primarily used in research and pharmaceutical applications. This compound is characterized by its unique structure, which includes a dihydropyridazine core, a phenyl group, and an ethyl ester functional group. The molecular formula for this compound is , with a molecular weight of approximately 407.4 g/mol .
Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to the presence of a nitrogen-containing ring structure. Its CAS number is 941885-56-9, which helps in identifying the compound within chemical databases .
The synthesis of ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes or ketones with hydrazine derivatives followed by cyclization reactions to form the dihydropyridazine ring. Specific methods may vary based on the desired purity and yield but generally encompass:
Technical details such as reaction conditions (temperature, solvent choice) and purification techniques (chromatography) are critical for optimizing yield and purity .
The molecular structure of ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate features:
The structural representation can be visualized using SMILES notation: CCOC(=O)c1nn(-c2ccccc2)c(=O)cc1NC(=O)c1ccc(OCC)cc1
. This notation encapsulates the connectivity of atoms within the molecule.
Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate relates primarily to its biological activity as a potential pharmaceutical agent. It may act through:
Understanding these mechanisms requires further pharmacological studies to elucidate its effects at the molecular level .
Key physical properties of ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 407.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of carbonyl groups and its ability to form esters .
Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has potential applications in:
These applications highlight its significance in both synthetic organic chemistry and medicinal research .
The dihydropyridazine core of ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is primarily constructed through cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. A classic approach involves the reaction of phenylhydrazine with ethyl 2-oxosuccinate derivatives under reflux conditions, where the hydrazine moiety attacks the ketone carbonyl, followed by dehydration to form the pyridazine ring [6]. This method typically yields the target compound in 60–75% efficiency but requires stringent control of stoichiometry to avoid di-substitution byproducts.
Alternatively, isoxazole ring expansion offers a modern pathway. Methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-mediated reductive rearrangement in wet acetonitrile at 70°C, generating 4-oxo-1,4-dihydropyridine intermediates that tautomerize to dihydropyridazines. This method achieves higher regioselectivity (up to 74% yield) and accommodates diverse aryl/alkyl substituents at the N-1 position .
Table 1: Cyclocondensation Routes to Dihydropyridazine Core
Method | Precursors | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Hydrazine-carboxylic acid | Phenylhydrazine + alkyl oxosuccinates | Reflux, ethanol, 12 h | 60–75 | Simplicity |
Isoxazole expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆/H₂O/MeCN, 70°C | 74 | Substituent flexibility |
Carboxyl group introduction at the pyridazine C-3 position employs two distinct strategies: pre-cyclization esterification or post-cyclization carboxylation. In pre-cyclization approaches, ethyl cyanoacetate or diethyl malonate serves as a carboxyl precursor, where the ester group is incorporated prior to ring closure. For example, ethyl acetoacetate condenses with phenylhydrazine to form ethyl 5-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, preserving the ester functionality during cyclization [5]. This method avoids harsh hydrolysis steps but limits substrate scope due to ester stability issues under high-temperature cyclization.
Conversely, hydrothermal carboxylation directly generates carboxylic acid derivatives. A patent (CN102924371B) describes synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid by reacting 2-chloro-5-trifluoromethylpyridine with water in a sealed reactor at 100–180°C for 24–72 hours. The method achieves >80% yield and uses water as a green solvent, though it requires specialized equipment [3]. Post-synthesis esterification of the carboxylic acid with ethanol/H₂SO₄ then delivers the ethyl ester.
Table 2: Carboxylation Method Comparison
Strategy | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Pre-cyclization esterification | Ethyl acetoacetate + phenylhydrazine, reflux | 65–80% | Steric hindrance with bulky R groups |
Post-cyclization carboxylation | Hydrothermal hydrolysis (180°C), then esterification | 75–85% | High energy input, long reaction times |
The C-4 hydroxyl group in ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits tautomeric behavior, existing predominantly as the 6-oxo-4-ol tautomer due to intramolecular hydrogen bonding with the C-3 carbonyl. This tautomerism is confirmed by IR spectra showing a broad O-H stretch at 3200 cm⁻¹ and C=O vibrations at 1690 cm⁻¹ (ester) and 1650 cm⁻¹ (pyridazinone) [6]. Regioselective hydroxylation is achieved via:
Aromatic substitution at N-1 primarily uses electrophilic halogenation or Friedel-Crafts acylation. Bromination at C-4 of the phenyl ring occurs selectively when the pyridazine core carries electron-donating groups, while 4-methylphenyl substituents (as in Vulcanchem’s VC2839493) are introduced via pre-substituted phenylhydrazines [4]. Computational studies (DFT B3LYP-D3) indicate that electron-rich C-5 positions of dihydropyridazines favor electrophilic attack, but steric constraints limit practical applications.
Table 3: Directing Effects in Aromatic Substitution
Substituent at N-1 Phenyl | Preferred Electrophilic Attack Site | Driving Force |
---|---|---|
4-Methyl | C-3' (meta to methyl) | Steric shielding at C-2' |
4-Ethoxy | C-2' (ortho to ethoxy) | Electronic activation |
Unsubstituted | C-4' (para) | Low energy barrier |
Hydrazone-based cyclizations leverage the nucleophilicity of hydrazone carbons toward α,β-unsaturated carbonyls. For example, ethyl (E)-2-[(2-phenylhydrazono)methyl]acrylate cyclizes under basic conditions (K₂CO₃/DMF) to form the dihydropyridazine core via Michael addition followed by enolization. This route delivers 70–85% yields but suffers from regiochemical ambiguity when unsymmetrical acrylates are used [6].
In contrast, enolate-mediated pathways employ metal-coordinated enolates for ring closure. Mo(CO)₆ catalysis generates nucleophilic enolates from isoxazole precursors, which attack adjacent ketones to form pyridazinones with unambiguous regiochemistry. Key advantages include:
Table 4: Cyclization Mechanism Impact on Product Structure
Cyclization Type | Key Intermediate | Regioselectivity Control | Functional Group Tolerance |
---|---|---|---|
Hydrazone-based | Azo-enol tautomer | Moderate | Low (acid/base-sensitive groups decompose) |
Enolate-mediated | Metal-coordinated enolate | High | High (except DMSO) |
CAS No.: 112484-85-2
CAS No.: 10606-14-1